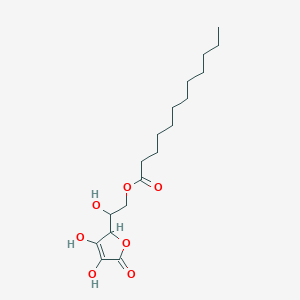

L-Ascorbic acid,6-dodecanoate

Description

L-Ascorbic acid,6-dodecanoate is a lipophilic derivative of L-ascorbic acid (vitamin C), where the hydroxyl group at the 6th position is esterified with dodecanoic acid (lauric acid, C12:0) . This structural modification enhances stability against oxidative degradation, a common limitation of native ascorbic acid in aqueous or alkaline environments . The compound retains the core antioxidant backbone of ascorbic acid but gains improved lipid solubility, making it suitable for applications in topical formulations, lipid-based drug delivery systems, and food preservation .

Properties

Molecular Formula |

C18H30O7 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

[2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyethyl] dodecanoate |

InChI |

InChI=1S/C18H30O7/c1-2-3-4-5-6-7-8-9-10-11-14(20)24-12-13(19)17-15(21)16(22)18(23)25-17/h13,17,19,21-22H,2-12H2,1H3 |

InChI Key |

DWKSHXDVQRZSII-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Ascorbic acid,6-dodecanoate can be synthesized through the esterification of L-Ascorbic acid with dodecanoic acid. The reaction typically involves the use of concentrated sulfuric acid as a catalyst. The process includes:

Esterification: L-Ascorbic acid reacts with dodecanoic acid in the presence of concentrated sulfuric acid at a controlled temperature.

Product Isolation: The reaction mixture is cooled and centrifuged to isolate the product.

Industrial Production Methods

The industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often achieving over 90% yield and 98% purity .

Chemical Reactions Analysis

Types of Reactions

L-Ascorbic acid,6-dodecanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dehydroascorbic acid derivatives.

Reduction: It can be reduced back to L-Ascorbic acid under certain conditions.

Substitution: The ester bond can be hydrolyzed to release L-Ascorbic acid and dodecanoic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Acidic or basic hydrolysis conditions are employed.

Major Products Formed

Oxidation: Dehydroascorbic acid derivatives.

Reduction: L-Ascorbic acid.

Substitution: L-Ascorbic acid and dodecanoic acid.

Scientific Research Applications

L-Ascorbic acid,6-dodecanoate has a wide range of applications in scientific research:

Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.

Biology: Studied for its role in cellular protection against oxidative stress.

Industry: Utilized in the food industry as an antioxidant to extend the shelf life of fat-containing products.

Mechanism of Action

The mechanism of action of L-Ascorbic acid,6-dodecanoate involves its antioxidant properties. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), reducing oxidative stress . Additionally, it can regenerate other antioxidants like α-tocopherol from their oxidized forms .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The 6-O-acyl derivatives of ascorbic acid differ primarily in the length and saturation of their fatty acid chains. Key comparisons include:

| Compound | Fatty Acid Chain | Molecular Weight | Solubility (LogP) | Stability (vs. Ascorbic Acid) |

|---|---|---|---|---|

| L-Ascorbic acid | - | 176.12 g/mol | Hydrophilic (LogP: -1.85) | Low (oxidizes rapidly) |

| L-Ascorbic acid,6-dodecanoate | Dodecanoic (C12) | 386.49 g/mol | Amphiphilic (LogP: ~5.2) | High (resists oxidation) |

| Ascorbyl palmitate | Palmitic (C16) | 414.54 g/mol | Lipophilic (LogP: ~7.1) | High |

| Ascorbyl stearate | Stearic (C18) | 442.59 g/mol | Lipophilic (LogP: ~8.3) | High |

Key Observations :

- Longer fatty acid chains (e.g., stearate, palmitate) increase molecular weight and lipophilicity, enhancing integration into lipid membranes but reducing aqueous solubility .

- 6-dodecanoate balances moderate lipophilicity with sufficient solubility for diverse applications .

Pharmacokinetics and Bioavailability

- Absorption: 6-O-acyl derivatives are absorbed via passive diffusion in the intestine due to their lipophilicity, whereas ascorbic acid relies on sodium-dependent transporters (SVCT1/2) . Shorter chains (e.g., dodecanoate vs. stearate) may undergo faster hydrolysis, releasing ascorbic acid more rapidly .

Industrial and Regulatory Status

- Food and Pharmaceuticals: Ascorbyl palmitate (E304) and stearate are FDA/EFSA-approved for food preservation and packaging . 6-dodecanoate’s regulatory status remains less documented but may align with existing approvals for similar esters. In plastics, ascorbyl stearate is approved under EU Regulation 10/2011 for food-contact materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.